Des-methylformate Eplerenone, commonly referred to simply as Eplerenone, is a synthetic pharmaceutical compound classified as an aldosterone receptor antagonist. It is primarily used in the treatment of high blood pressure and chronic heart failure, particularly in patients with resistant hypertension due to elevated aldosterone levels. Eplerenone was developed as a derivative of spironolactone, designed to provide similar therapeutic benefits while minimizing certain side effects associated with spironolactone's broader receptor activity. The compound is marketed under the brand name Inspra and is recognized for its selective action on mineralocorticoid receptors, making it a valuable option in cardiovascular pharmacotherapy .
The synthesis of Eplerenone involves several key steps that emphasize the importance of precise chemical transformations. One notable method includes the nucleophilic substitution of the 11α-hydroxy group in a precursor ester using sulfuryl chloride, followed by thermal dehydrohalogenation.
Eplerenone has a complex molecular structure characterized by its steroidal backbone and specific functional groups.
Eplerenone participates in various chemical reactions primarily through its interaction with mineralocorticoid receptors.
Eplerenone functions as an antagonist at mineralocorticoid receptors, which are crucial in regulating electrolyte balance and blood pressure.
Eplerenone exhibits several notable physical and chemical properties that influence its pharmacological profile.
Eplerenone has significant applications in clinical settings:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8